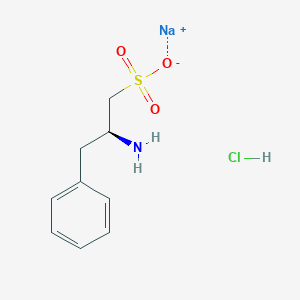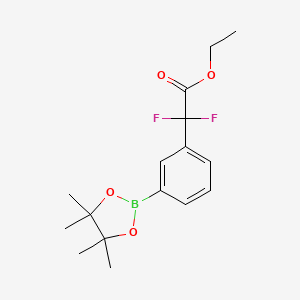
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester is a complex organic compound used in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is often utilized in the synthesis of peptides and other bioactive molecules due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester typically involves multiple steps. One common method starts with the protection of the amino group using the fluorenylmethyloxycarbonyl (fmoc) group. The next step involves the introduction of the tert-butoxycarbonyl (Boc) group to protect the nitrogen atom. The final step includes the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fmoc or Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or amines.
Applications De Recherche Scientifique
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester involves its ability to protect amino groups during chemical reactions. The fmoc and Boc groups prevent unwanted side reactions by temporarily blocking reactive sites. This allows for selective reactions to occur at other positions on the molecule. The compound’s stereochemistry also plays a role in its reactivity, influencing the outcome of various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R)-1-Boc-4-amino-pyrrolidine-3-carboxylic acid ethyl ester
- (3S,4R)-1-Boc-4-(benzyloxycarbonyl-amino)pyrrolidine-3-carboxylic acid ethyl ester
- (3S,4R)-1-Boc-4-(tert-butoxycarbonyl-amino)pyrrolidine-3-carboxylic acid ethyl ester
Uniqueness
What sets (3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester apart from similar compounds is its dual protection groups (fmoc and Boc), which provide enhanced stability and selectivity during chemical reactions. This makes it particularly valuable in the synthesis of peptides and other bioactive molecules, where precise control over reaction conditions is essential.
Propriétés
Formule moléculaire |
C27H32N2O6 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-ethyl (3S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C27H32N2O6/c1-5-33-24(30)21-14-29(26(32)35-27(2,3)4)15-23(21)28-25(31)34-16-22-19-12-8-6-10-17(19)18-11-7-9-13-20(18)22/h6-13,21-23H,5,14-16H2,1-4H3,(H,28,31)/t21-,23-/m0/s1 |
Clé InChI |
ASMVTRYLZNTIOU-GMAHTHKFSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CN(C[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C1CN(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)

